Bishexanoyl peroxide

Description

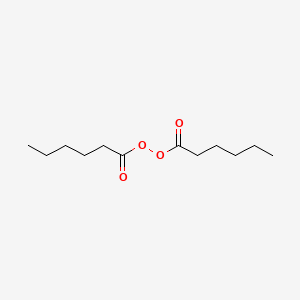

Bishexanoyl peroxide (C₁₂H₂₂O₄) is an organic peroxide characterized by two hexanoyl groups linked via a peroxide bridge (O-O). It is primarily used as a radical initiator in polymerization reactions and industrial processes requiring controlled decomposition to generate free radicals. Its structure confers moderate stability under refrigeration but poses risks of exothermic decomposition at elevated temperatures or upon contamination .

Properties

CAS No. |

2400-59-1 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

hexanoyl hexaneperoxoate |

InChI |

InChI=1S/C12H22O4/c1-3-5-7-9-11(13)15-16-12(14)10-8-6-4-2/h3-10H2,1-2H3 |

InChI Key |

VLAGSAGYAIGJSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OOC(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bishexanoyl peroxide can be synthesized through the reaction of hexanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under alkaline conditions, which facilitate the formation of the peroxide bond. The general reaction is as follows:

2C6H11COCl+H2O2+2NaOH→(C6H11CO)2O2+2NaCl+2H2O

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and yield of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.

Chemical Reactions Analysis

Reaction Mechanism and Intermediate Formation

The synthesis involves the formation of a reactive hydroperoxide intermediate. For analogous diacyl peroxides, the rate-determining step involves the reaction between the acyl compound and hydroperoxide anion (OOH⁻), as observed in bis(pentachlorophenyl)oxalate systems .

2.1 Peroxide Bond Reactivity

The O–O bond in peroxides is weak (∼35–40 kcal/mol), leading to homolytic cleavage under heat or light:

This cleavage generates reactive radicals, critical for applications like polymerization initiation .

2.2 Role of Catalysts

Catalysts such as PVA compound amino acids stabilize intermediates and improve reaction rates. For example, catalyst A’s amino acid functional groups likely facilitate nucleophilic attack by the hydroperoxide anion .

Comparative Analysis of Diacyl Peroxides

Data highlights variations in catalysts, solvents, and temperatures across diacyl peroxides .

Scientific Research Applications

Bishexanoyl peroxide has a wide range of applications in scientific research, including:

Chemistry: Used as a radical initiator in polymerization reactions, it helps in the synthesis of various polymers and copolymers.

Biology: The compound is studied for its potential use in biological systems, particularly in the controlled release of drugs.

Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.

Industry: Widely used in the production of plastics, resins, and other materials, this compound is valued for its ability to initiate polymerization reactions efficiently.

Mechanism of Action

The mechanism of action of bishexanoyl peroxide involves the homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals are highly reactive and can initiate various chemical reactions, including polymerization. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following peroxides are compared based on reactivity, stability, and industrial applications:

Reactivity and Mechanism

- This compound: Likely decomposes via homolytic cleavage of the O-O bond, generating hexanoyloxy radicals. Its aliphatic chains may reduce solubility in polar solvents compared to aromatic peroxides like BPO .

- BPO and Substituted Derivatives: Exhibit high selectivity in aromatic substitution reactions (e.g., oxidizing isodurene). Electron-withdrawing groups (Cl, NO₂) in dCBPO and dNBPO slightly lower decomposition temperatures but retain mechanistic similarity to BPO .

Industrial and Environmental Impact

- This compound: Potential use in low-temperature polymerization processes. Limited environmental data, but aliphatic peroxides generally degrade faster than aromatic ones.

- BPO : Widely used but implicated in hazardous incidents (e.g., Arkema Crosby fire in 2017), highlighting risks of improper storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.